7-chloro-4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline -

7-chloro-4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline

Catalog Number: EVT-4294128
CAS Number:
Molecular Formula: C20H16ClF3N4O2
Molecular Weight: 436.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Although the exact molecular structure of 7-chloro-4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline is not analyzed in the provided papers, structural details of related compounds within the same family have been reported. For instance, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, a similar structure containing the 2-nitro-4-trifluromethyl-phenyl group, has been elucidated. [] This information could be valuable for understanding the structural features of the target compound.

Applications

    Antimicrobial agents: Compounds with the 7-chloro-4-(piperazin-1-yl)quinoline core structure have shown promising antimalarial activity. [] Specifically, some derivatives demonstrated potent activity against Plasmodium falciparum, even surpassing the efficacy of standard antimalarial drugs like quinine. [] Further research explored the structure-activity relationship of these compounds, suggesting a correlation between antimalarial potency and the size and electron-donating properties of the phenyl ring substituents. []

7-Chloro-4-(4-(2-(oxo, hydroxyl & fluoro-2-1(4-phenyl)ethyl)piperazin-1-yl)quinoline derivatives

    Compound Description: This group encompasses a series of 18 compounds, all sharing the core structure of 7-chloro-4-(piperazin-1-yl)quinoline with varying substituents on the piperazine ring. These variations include phenacyl bromide additions, followed by reduction and fluorination, resulting in compounds with oxo, hydroxyl, or fluoro groups at the 2-position of the ethyl group attached to the piperazine nitrogen. [] Notably, compound 3c within this series demonstrated potent antimalarial activity against the Plasmodium falciparum strain, surpassing the potency of the standard drug Quinine. []

7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

    Compound Description: This compound represents another variation on the 7-chloro-4-(piperazinyl)quinoline core, replacing the piperazine with a piperidine ring. Additionally, a 2-(2-methyl-imidazol-1-yl)ethyl group is attached to the piperidine nitrogen. [] While specific biological activities for this particular compound are not mentioned, its synthesis serves as a proof-of-concept for the feasibility of generating diverse derivatives containing the 4-piperazinyl quinoline ring. []

7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a, d]cyclohepten-11-one

    Compound Description: This molecule features a more complex structure compared to the previous compounds, incorporating a 5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one core. Notably, it shares the 2-nitro-4-trifluoromethylphenyl substituent with the main compound. [] The compound's crystal structure reveals an intramolecular hydrogen bond, providing insights into its spatial arrangement. []

Tebuquine and 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides

    Compound Description: This group consists of tebuquine and a series of its analogues, all containing the 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ol framework. The variations within this group arise from different alkyl substituents on the amino group and the presence or absence of Nω-oxidation. [] These compounds exhibit promising antimalarial activity against Plasmodium berghei in mice. Quantitative structure-activity relationship (QSAR) studies revealed that decreasing the size and increasing the electron-donating ability of substituents on the phenyl ring generally led to enhanced potency. []

4-piperazinyl quinoline derived urea/thioureas

    Compound Description: This set comprises 26 novel compounds built upon a 4-piperazinyl quinoline scaffold, further modified with urea or thiourea groups. These compounds were designed based on a pharmacophore hybrid approach with the goal of developing improved anti-breast cancer agents. [] Compound 23 within this group (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide) exhibited significant selectivity in its antiproliferative activity, showing 7-11 fold higher potency towards cancer cells compared to non-cancer cells. []

    Compound Description: This series encompasses a range of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, designed and screened for their analgesic and anti-inflammatory activities. [] A subset of this series, 2-(4-substituted phenyl-1-piperazinyl)ethyl 2-(7- or 8-substituted 4-quinolinylamino)benzoates, exhibited significantly higher analgesic potency compared to the reference drugs glafenine and aminopyrine. [] Notably, compound 45, 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine), emerged as a potent analgesic with a long duration of action and excellent tolerability in both preclinical and clinical settings. []

    Compound Description: This compound, identified as a byproduct during the synthesis of a benzothiazinone with anti-tuberculosis activity, features a [2-chloro-3-nitro-5-(trifluoromethyl)phenyl] moiety linked to a piperidine ring via a methanone group. []

1-( 5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

    Compound Description: This series consists of derivatives of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, incorporating a pyrazole ring linked to an oxadiazole ring and further substituted with a (trifluoromethyl)phenyldiazenyl group. [] These compounds were synthesized and characterized for their potential biological activity, including antimicrobial properties. []

1,4-bis(2-amino-4-(trifluoromethyl)phenyl)piperazine

    Compound Description: This compound, a polynuclear fluorine-containing diamine, features a piperazine ring linked to two 2-amino-4-(trifluoromethyl)phenyl groups. It serves as a precursor for the synthesis of low-permittivity aromatic polyimides used in microelectronics. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline -4, 6-diamine

    Compound Description: This compound incorporates a quinazoline core, substituted with a 4-chloro-3-trifluoromethyl-phenyl group and a methoxy group. [] A rapid synthetic method was developed for this compound, highlighting its potential as a valuable building block for further derivatization. []

    Compound Description: This group consists of four copper(II) complexes formed with Norfloxacin (NFA, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylic acid) and various polypyridyl ligands (phen, tatp, dppz, n-phen). [] These complexes were investigated for their interactions with DNA and their activity against M. smegmatis. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

    Compound Description: This molecule features a quinoline core substituted with a 4-methylpiperazine group, a 5-phenyl-1,3,4-oxadiazole group, and a trifluoromethyl group. [] The crystal structure of this compound reveals the presence of intramolecular C—H⋯O hydrogen bonds, contributing to its overall conformation. []

1-(2,4-Difluorophenyl)-6-chloro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and Analogues

    Compound Description: This group encompasses 12 compounds structurally related to ciprofloxacin and norfloxacin, both fluoroquinolone antibacterial agents. These compounds feature a 1-(2,4-difluorophenyl or 4-fluorophenyl)-6-chloro-7-(1-nitrogenous heterocyclic)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid framework, with variations in the nitrogenous heterocyclic substituent at the 7-position. [] In vitro antibacterial assays revealed that some of these analogues exhibited superior activity against S. aureus-9 compared to ciprofloxacin and norfloxacin. []

6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and analogues

    Compound Description: This series comprises 16 pyridonecarboxylic acids, characterized by the 6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core structure. [] Variations within this group arise from substitutions at the 8-position with groups such as chloro, nitro, amino, and dimethylamino. [] In vitro antibacterial assays demonstrated that compounds 11Ca and 11Cc within this series exhibited 4-8 times higher potency against S. aureus-15 compared to the fluoroquinolones ciprofloxacin and norfloxacin. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives

    Compound Description: This series encompasses novel derivatives of 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione, characterized by variations in the substituents on the benzylidene ring. [] These compounds were synthesized and characterized for their potential antimicrobial activity. []

6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives

    Compound Description: This group comprises derivatives of 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline, synthesized and investigated as potential 5-HT receptor ligands. [] These compounds feature a quinoline ring fused with an indene ring system and substituted with a 4-methylpiperazine group. []

1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine derivatives

    Compound Description: This study focused on synthesizing and evaluating two libraries of quinoline-based hybrids, 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine, for their potential as α-glucosidase inhibitors and antioxidants. [] Compounds incorporating 4-methylpiperidine and para-trifluoromethoxy groups demonstrated promising α-glucosidase inhibitory activity. []

Triazine containing 1-(4-(7-chloroquinolin-4-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one chalcone

    Compound Description: This study centered around the synthesis and characterization of triazine derivatives incorporating the 1-(4-(7-chloroquinolin-4-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one chalcone moiety. [] These compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. []

3-chloro-4-(2-chloro-substituted quinolin-3-yl)-1-(substituted phenylamino)azetidin-2-one derivatives

    Compound Description: This research focused on synthesizing and evaluating a series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives, specifically 3-chloro-4-(2-chloro-substituted quinolin-3-yl)-1-(substituted phenylamino)azetidin-2-one. [, ] These compounds exhibited notable antimicrobial activity. [, ]

Properties

Product Name

7-chloro-4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline

IUPAC Name

7-chloro-4-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline

Molecular Formula

C20H16ClF3N4O2

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C20H16ClF3N4O2/c21-14-2-3-15-16(12-14)25-6-5-17(15)26-7-9-27(10-8-26)18-4-1-13(20(22,23)24)11-19(18)28(29)30/h1-6,11-12H,7-10H2

InChI Key

AYCWYGCUFGAPJN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C4C=CC(=CC4=NC=C3)Cl

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C4C=CC(=CC4=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.